4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride
Overview
Description
4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a fluorinated heterocyclic compound with the molecular formula C7H12FN·HCl. This compound is characterized by its unique structure, which includes a fluorine atom attached to the cyclopenta[c]pyrrole ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride typically involves the fluorination of octahydrocyclopenta[c]pyrrole. This can be achieved through various methods, such as nucleophilic substitution reactions where a fluorine source, like Selectfluor, is used to introduce the fluorine atom into the ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the fluorination step, often requiring specific catalysts and solvents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the fluorine atom or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may use various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the context of fluorinated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:
Octahydrocyclopenta[c]pyrrole: The non-fluorinated version of the compound.
4-Chloro-octahydrocyclopenta[c]pyrrole hydrochloride: A structurally similar compound with a chlorine atom instead of fluorine.
These compounds differ in their reactivity and biological activity due to the presence of different halogen atoms.
Properties
IUPAC Name |
4-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-2-1-5-3-9-4-6(5)7;/h5-7,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSWBVEJLRPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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